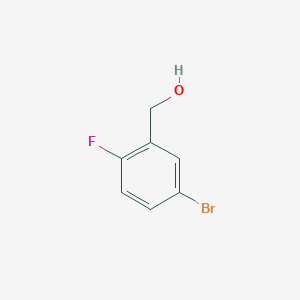

5-Bromo-2-fluorobenzyl alcohol

Overview

Description

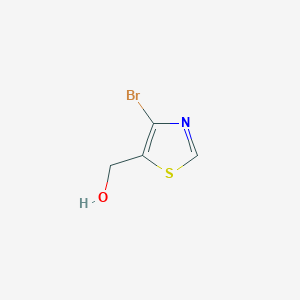

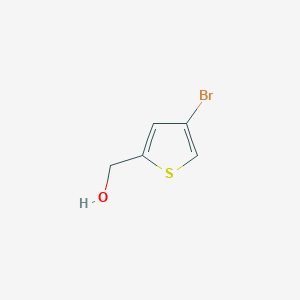

5-Bromo-2-fluorobenzyl alcohol is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound likely shares similar properties and reactivity with the ortho-bromobenzyl alcohols and other bromobenzyl derivatives mentioned in the papers. These compounds are of interest due to their potential applications in the synthesis of more complex organic molecules, such as chromenes, indenols, phenanthrenes, and polycyclic aromatic hydrocarbons .

Synthesis Analysis

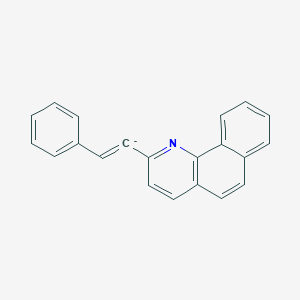

The synthesis of related compounds involves palladium-catalyzed transformations, which are efficient methods for constructing complex organic structures. For instance, ortho-bromobenzyl tertiary alcohols can be transformed into chromenes through a domino Pd-catalyzed process involving the formation of a palladacycle and subsequent intermolecular homocoupling . Similarly, o-bromobenzyl alcohols have been used in palladium-catalyzed benzannulation to synthesize phenanthrenes and other polycyclic aromatic hydrocarbons . Benzoboroxoles can also be synthesized from o-bromobenzyl alcohols via dilithiation and reaction with triisopropylborate .

Molecular Structure Analysis

The molecular structure of related bromobenzyl alcohols is characterized by the presence of a bromine atom ortho to the benzyl alcohol group. This positioning is crucial for the reactivity of these compounds in various chemical reactions. For example, the structure of benzoboroxoles derived from o-bromobenzyl alcohols has been confirmed by X-ray structural analysis, indicating a planar structure of the boron center with a relatively short carbon-boron bond .

Chemical Reactions Analysis

The chemical reactivity of bromobenzyl alcohols is influenced by the presence of the bromine atom, which can participate in various substitution reactions. The papers describe several reactions, including the formation of chromenes and indenols through palladium-catalyzed processes , the synthesis of phenanthrenes via benzannulation , and the preparation of benzoboroxoles . Additionally, the reaction of pentabromobenzyl bromide with alcohols and alkali metal alkoxides to form ethers is reported .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2-fluorobenzyl alcohol are not directly reported, the properties of similar compounds can provide insights. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol has been measured, revealing the orientation of the hydroxyl group and the presence of a hydrogen bridge between the hydroxyl hydrogen and the fluorine atom . The reactivity of 2-hydroxy-5-nitrobenzyl bromide with amino acid esters suggests that the bromobenzyl moiety can form complexes based on hydrophobicity and charge-transfer interactions .

Scientific Research Applications

Alcohol Protecting Groups in Organic Synthesis

5-Bromo-2-fluorobenzyl alcohol can be used in the synthesis of protected alcohols, which are essential in organic chemistry for controlling reactions. For instance, the use of benzyl ether-type protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is crucial in the synthesis of complex molecules. These groups are stable under oxidizing conditions and can be selectively removed under specific conditions, demonstrating the versatility of halogen-substituted benzyl alcohols in synthesis (Crich, Li, & Shirai, 2009).

Biotransformation and Eco-Friendly Synthesis

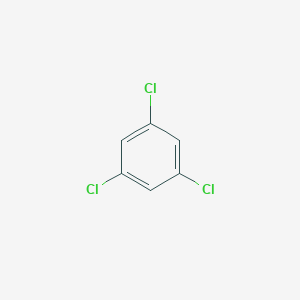

Halogen-substituted benzyl alcohols, including variants like 5-Bromo-2-fluorobenzyl alcohol, can be synthesized using eco-friendly methods. For example, the synthesis of aromatic alcohols like 2, 4-Dichloro benzyl alcohol and 2-Bromobenzyl alcohol using biotransformation processes involving Baker’s Yeast offers a greener alternative to traditional chemical synthesis methods. This approach is significant for sustainable chemistry practices (Saharan & Joshi, 2016).

Synthesis of Complex Organic Molecules

5-Bromo-2-fluorobenzyl alcohol serves as a key intermediate in the synthesis of complex organic molecules. For example, its derivatives are involved in the synthesis of compounds like methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which are intermediates in the development of pharmaceuticals, including HIV-1 integrase inhibitors (Boros et al., 2007).

Synthesis of Novel Organic Compounds

The use of halo-substituted benzyl alcohols in the synthesis of new organic compounds is an area of active research. For instance, the creation of new compounds like N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide demonstrates the utility of these alcohols in developing new molecules with potential applications in various fields (Xue, Han, Zhao, & Feng, 2011).

Antimycobacterial Applications

Derivatives of 5-Bromo-2-fluorobenzyl alcohol have shown promising results in antimycobacterial studies. For example, certain compounds synthesized from related structures have been evaluated for their effectiveness against mycobacterial species, indicating potential applications in treating tuberculosis (Sriram et al., 2010).

Safety And Hazards

5-Bromo-2-fluorobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

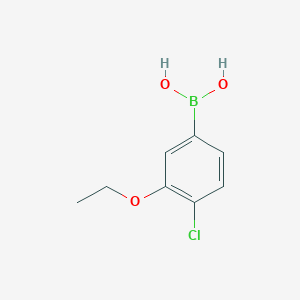

IUPAC Name |

(5-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSBHJFKMGLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378400 | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluorobenzyl alcohol | |

CAS RN |

99725-13-0 | |

| Record name | 5-Bromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)